Iron(II) 2,9,16,23-tetra(carboxy)phthalocyanine
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Overview
Description
Iron(II) 2,9,16,23-tetra(carboxy)phthalocyanine is a complex organic compound belonging to the phthalocyanine family. It is characterized by its green solid appearance and a molecular weight of 744.42 g/mol . This compound is known for its stability at room temperature and its unique absorption spectrum in dimethylformamide (DMF)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(II) 2,9,16,23-tetra(carboxy)phthalocyanine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of iron salts. One common method includes the reaction of 4,5-dicarboxyphthalonitrile with iron(II) chloride in a high-boiling solvent such as quinoline or dimethylformamide (DMF) under reflux conditions . The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Iron(II) 2,9,16,23-tetra(carboxy)phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form Iron(III) derivatives under specific conditions.
Reduction: It can also be reduced back to Iron(II) from its oxidized state.
Substitution: The carboxy groups on the phthalocyanine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxy groups under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted phthalocyanine derivatives, which can have different functional groups attached to the phthalocyanine ring, enhancing their chemical and physical properties .
Scientific Research Applications
Iron(II) 2,9,16,23-tetra(carboxy)phthalocyanine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and electrochemical reactions.
Biology: This compound is studied for its potential use in photodynamic therapy for cancer treatment due to its ability to generate singlet oxygen.
Medicine: It is explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: This compound is used in the production of dyes, pigments, and as a component in photovoltaic cells.
Mechanism of Action
The mechanism of action of Iron(II) 2,9,16,23-tetra(carboxy)phthalocyanine involves its ability to interact with molecular oxygen and generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS, targeting cancer cells . The molecular targets include cellular membranes, proteins, and DNA, leading to apoptosis or necrosis of the targeted cells .
Comparison with Similar Compounds
Iron(II) 2,9,16,23-tetra(carboxy)phthalocyanine is unique due to its specific carboxy functional groups, which enhance its solubility and reactivity compared to other phthalocyanines. Similar compounds include:
Iron(II) 2,9,16,23-tetra(amino)phthalocyanine: This compound has amino groups instead of carboxy groups, affecting its solubility and reactivity.
Cobalt(II) 2,9,16,23-tetra(carboxy)phthalocyanine: Similar in structure but with cobalt as the central metal, leading to different catalytic properties.
Zinc(II) phthalocyanine: Lacks the carboxy groups, making it less soluble but still useful in photodynamic therapy.
This compound stands out due to its enhanced solubility and specific reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C36H16FeN8O8 |
---|---|
Molecular Weight |
744.4 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid;iron(2+) |
InChI |
InChI=1S/C36H18N8O8.Fe/c45-33(46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34(47)48)2-6-18(22)27(38-30)43-32-24-12-16(36(51)52)4-8-20(24)28(40-32)44-31-23-11-15(35(49)50)3-7-19(23)26(39-31)42-29;/h1-12H,(H6,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q;+2/p-2 |
InChI Key |
WRQRRNBPRCBJOL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)C(=O)O)C(=N7)N=C2[N-]3)C(=O)O)C9=C4C=CC(=C9)C(=O)O.[Fe+2] |
Origin of Product |
United States |
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